molecular formula C13H19NO B13142607 [4-(3-Cyclopropylpropyl)-5-methylpyridin-2-yl]methanol

[4-(3-Cyclopropylpropyl)-5-methylpyridin-2-yl]methanol

Cat. No.: B13142607
M. Wt: 205.30 g/mol
InChI Key: GPYXRGLRLRVFHE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-Cyclopropylpropyl)-5-methylpyridin-2-yl]methanol typically involves the reaction of 4-(3-cyclopropylpropyl)-5-methylpyridine with formaldehyde under basic conditions . The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

[4-(3-Cyclopropylpropyl)-5-methylpyridin-2-yl]methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[4-(3-Cyclopropylpropyl)-5-methylpyridin-2-yl]methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(3-Cyclopropylpropyl)-5-methylpyridin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-(3-Cyclopropylpropyl)-5-methylpyridine: Lacks the methanol group, making it less polar and potentially less reactive.

    4-(3-Cyclopropylpropyl)-5-methylpiperidine-2-methanol: A reduced form of the pyridine derivative, which may exhibit different biological activities.

    4-(3-Cyclopropylpropyl)-5-methylpyridine-2-carboxylic acid: An oxidized form, which may have different chemical properties and applications.

Uniqueness

The presence of the methanol group in [4-(3-Cyclopropylpropyl)-5-methylpyridin-2-yl]methanol imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

[4-(3-cyclopropylpropyl)-5-methylpyridin-2-yl]methanol

InChI

InChI=1S/C13H19NO/c1-10-8-14-13(9-15)7-12(10)4-2-3-11-5-6-11/h7-8,11,15H,2-6,9H2,1H3

InChI Key

GPYXRGLRLRVFHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1CCCC2CC2)CO

Origin of Product

United States

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